molecular formula C24H46O7 B074969 Sorbitol 6-monooleate CAS No. 1333-68-2

Sorbitol 6-monooleate

Cat. No. B074969
CAS RN: 1333-68-2
M. Wt: 446.6 g/mol
InChI Key: WERKSKAQRVDLDW-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorbitol 6-monooleate is a non-ionic surfactant that is widely used in various industries such as food, pharmaceuticals, and cosmetics. It is primarily used as an emulsifier, stabilizer, and dispersant due to its unique properties.

Mechanism Of Action

Sorbitol 6-monooleate works by reducing the surface tension between two immiscible phases, such as oil and water. It forms a monolayer at the interface, which stabilizes the emulsion or dispersion. The hydrophilic sorbitol moiety interacts with the aqueous phase, while the hydrophobic oleic acid moiety interacts with the oil phase.

Biochemical And Physiological Effects

Sorbitol 6-monooleate has been shown to have low toxicity and is generally considered safe for human consumption. It has been used as a food additive and is listed as Generally Recognized as Safe (GRAS) by the FDA. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Sorbitol 6-monooleate has several advantages for lab experiments. It is a non-ionic surfactant, which means it does not interfere with the electrostatic interactions between molecules. It is also stable over a wide range of pH and temperature. However, one limitation is that it may interfere with certain assays that are sensitive to surfactants.

Future Directions

There are several future directions for the use of Sorbitol 6-monooleate in scientific research. One area of interest is its use in the formulation of drug delivery systems, particularly for poorly soluble drugs. Another area of interest is its use in the production of biodegradable nanoparticles for environmental applications. Additionally, there is potential for Sorbitol 6-monooleate to be used in the development of new vaccines and protein therapeutics.
Conclusion:
Sorbitol 6-monooleate is a versatile non-ionic surfactant that has numerous applications in various industries. It has been extensively studied for its unique properties and has been shown to be safe for human consumption. Its use in scientific research has led to the development of new drug delivery systems, vaccines, and biodegradable nanoparticles. Further research is needed to explore its potential in these areas and to identify new applications.

Synthesis Methods

Sorbitol 6-monooleate can be synthesized by the reaction between sorbitol and oleic acid. The reaction is carried out under controlled conditions of temperature, pressure, and pH. The yield of the reaction can be improved by using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The synthesized product is then purified by various methods such as distillation, crystallization, and chromatography.

Scientific Research Applications

Sorbitol 6-monooleate has been extensively studied for its various applications in scientific research. It has been used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. It has also been used as a stabilizer in the production of vaccines, proteins, and enzymes. Furthermore, it has been used as a dispersant in the formulation of drug delivery systems.

properties

CAS RN

1333-68-2

Product Name

Sorbitol 6-monooleate

Molecular Formula

C24H46O7

Molecular Weight

446.6 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h9-10,20-21,23-27,29-30H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1

InChI Key

WERKSKAQRVDLDW-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O

Other CAS RN

143615-26-3
1333-68-2

Origin of Product

United States

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